![molecular formula C20H17N3O4 B2569457 3-(1-(9H-xanthene-9-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034495-54-8](/img/structure/B2569457.png)
3-(1-(9H-xanthene-9-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione
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Overview
Description
3-(1-(9H-xanthene-9-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione, commonly known as Xanthydrol, is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains both imidazolidine and xanthene moieties. Xanthydrol has shown great potential in various scientific applications due to its unique chemical properties.
Scientific Research Applications
Synthesis of Glycolurils and Their Analogues : Glycolurils, which are structurally related to imidazolidine derivatives, have found widespread applications across various scientific fields. These include pharmacologically active compounds with antibacterial, nootropic, and neurotropic properties, explosives, gelators, and as building blocks in supramolecular chemistry. The development of new methods for synthesizing glycolurils and their analogues highlights the compound's significance in advancing research and technological applications (Kravchenko et al., 2018).
Anticancer Properties of Spirohydantoin Compounds : Hydantoin derivatives have been studied for their potential as cancer therapeutic agents. Novel spirohydantoin compounds were found to exhibit cytotoxic effects on human leukemic cell lines, suggesting their utility in developing anticancer therapies. This indicates the potential for compounds like 3-(1-(9H-xanthene-9-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione to be evaluated for similar therapeutic applications (Kavitha et al., 2009).
Hydantoin and Hydrogen-Bonding Patterns : The structural analysis of hydantoin and its derivatives has provided insights into their hydrogen-bonding patterns, which are crucial for understanding their reactivity and stability. Such studies are fundamental in the development of new compounds with enhanced properties for pharmaceutical and technological applications (Yu et al., 2004).
Electrochemical Studies : Imidazolidine-2,4-dione derivatives have been studied for their electrochemical properties, which are relevant in corrosion inhibition and materials science. These studies underscore the compound's potential in developing new materials with improved corrosion resistance and electrochemical performance (Elbarki et al., 2020).
Mechanism of Action
Target of Action
Related compounds have been found to interact with mglu1 receptors .
Mode of Action
Similar compounds have been reported to act as positive allosteric modulators of mglu1 receptors . This suggests that 3-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione may enhance the activity of these receptors, leading to increased downstream signaling.
Biochemical Pathways
Mglu1 receptors, which are potentially targeted by this compound, are involved in several important physiological processes, including synaptic plasticity and neuronal excitability .
Result of Action
As a potential positive allosteric modulator of mglu1 receptors, this compound could enhance the activity of these receptors and influence downstream signaling pathways .
properties
IUPAC Name |
3-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c24-17-9-21-20(26)23(17)12-10-22(11-12)19(25)18-13-5-1-3-7-15(13)27-16-8-4-2-6-14(16)18/h1-8,12,18H,9-11H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVADZFNTNNDYHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)N5C(=O)CNC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione |
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